Ethyl (R)-2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate
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Overview
Description
Ethyl ®-2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate is a chemical compound that belongs to the class of oxazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate typically involves the following steps:
Formation of the Benzoxazine Ring: The initial step involves the formation of the benzoxazine ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a fluoro-substituted phenol, with an amine and an aldehyde under acidic conditions.
Esterification: The resulting benzoxazine intermediate is then subjected to esterification with ethyl acetate in the presence of a catalyst, such as sulfuric acid, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluoro group in the benzoxazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzoxazine compounds.
Scientific Research Applications
Ethyl ®-2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Ethyl ®-2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The fluoro-substituted benzoxazine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one
- 7-Fluoro-6-nitro-4H-1,4-benzoxazin-3-one
- 7-Fluoro-3,4-dihydro-3-oxo-6-nitro-2H-1,4-benzoxazine
Uniqueness
Ethyl ®-2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate is unique due to its specific ester functional group and the ®-configuration, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H14FNO3 |
---|---|
Molecular Weight |
239.24 g/mol |
IUPAC Name |
ethyl 2-[(3R)-7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate |
InChI |
InChI=1S/C12H14FNO3/c1-2-16-12(15)6-9-7-17-11-5-8(13)3-4-10(11)14-9/h3-5,9,14H,2,6-7H2,1H3/t9-/m1/s1 |
InChI Key |
OAABYIKOQIMZBY-SECBINFHSA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H]1COC2=C(N1)C=CC(=C2)F |
Canonical SMILES |
CCOC(=O)CC1COC2=C(N1)C=CC(=C2)F |
Origin of Product |
United States |
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